(3aS,7aS)-Octahydro-2H-indol-2-one
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Overview
Description
(3aS,7aS)-Octahydro-2H-indol-2-one is a bicyclic organic compound with the molecular formula C8H13NO It is a derivative of indole, characterized by the presence of a saturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,7aS)-Octahydro-2H-indol-2-one typically involves the catalytic hydrogenation of indole derivatives. One common method includes the hydrogenation of indole-2-carboxylic acid using a palladium catalyst under high pressure . Another approach involves the cyclization of 1-(1-cyclohexen-1-yl)-pyrrolidine followed by catalytic hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems allows for efficient large-scale synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced further to form fully saturated derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as ketones and alcohols.
Reduction: Fully saturated indole derivatives.
Substitution: N-substituted indole derivatives.
Scientific Research Applications
(3aS,7aS)-Octahydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (3aS,7aS)-Octahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, in the context of its use in pharmaceuticals, it acts as a precursor to active compounds that inhibit enzymes such as angiotensin-converting enzyme (ACE), thereby regulating blood pressure . The compound’s structure allows it to fit into enzyme active sites, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Proline: A structurally related compound that also features a pyrrolidine ring.
Indoline: Another bicyclic compound with a similar core structure but differing in saturation and functional groups.
Perindopril: A pharmaceutical compound that uses (3aS,7aS)-Octahydro-2H-indol-2-one as an intermediate.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a fully saturated ring system. This gives it distinct chemical properties and reactivity compared to its analogs. Its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds further highlights its importance in both research and industrial applications .
Properties
IUPAC Name |
(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-5-6-3-1-2-4-7(6)9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOOVKOSROWXAZ-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-13-7 |
Source
|
Record name | rac-(3aR,7aR)-octahydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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